molecular formula C28H29N3O4S B10923447 (2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide

(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide

Cat. No.: B10923447
M. Wt: 503.6 g/mol
InChI Key: NPMXAVWHZKLQKN-XQNSMLJCSA-N
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Description

(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide is a complex organic compound with a unique structure that includes cyano, sulfamoyl, and prop-2-enamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include cyanide sources, sulfamoyl chlorides, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of products with different substituents replacing the original functional groups.

Scientific Research Applications

(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H29N3O4S

Molecular Weight

503.6 g/mol

IUPAC Name

(E)-2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C28H29N3O4S/c1-19(2)18-35-25-12-8-22(9-13-25)16-23(17-29)28(32)30-24-10-14-26(15-11-24)36(33,34)31-27-20(3)6-5-7-21(27)4/h5-16,19,31H,18H2,1-4H3,(H,30,32)/b23-16+

InChI Key

NPMXAVWHZKLQKN-XQNSMLJCSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=C(C=C3)OCC(C)C)/C#N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)OCC(C)C)C#N

Origin of Product

United States

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